2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione
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Overview
Description
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione is a spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their interesting conformational and stereochemical properties . The presence of nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spiro ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Propyl-1,3-diazaspiro[4.6]undecane-2,4-dione
- 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
Uniqueness
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar spiro compounds .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-2,9-diazaspiro[4.6]undecane-3,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-12-7-10(6-9(12)14)3-2-8(13)11-5-4-10/h2-7H2,1H3,(H,11,13) |
InChI Key |
KPBLWWSBGDYJER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(=O)NCC2)CC1=O |
Origin of Product |
United States |
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